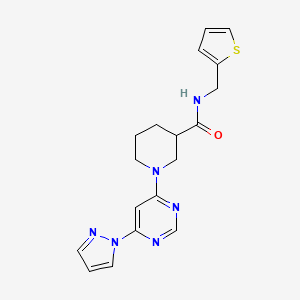

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c25-18(19-11-15-5-2-9-26-15)14-4-1-7-23(12-14)16-10-17(21-13-20-16)24-8-3-6-22-24/h2-3,5-6,8-10,13-14H,1,4,7,11-12H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXINCCFDOJFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a novel derivative within the class of pyrazole and pyrimidine compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be broken down into several key components:

- Pyrazole ring : Confers various biological properties.

- Pyrimidine moiety : Known for its role in nucleic acid synthesis and as a pharmacophore in medicinal chemistry.

- Piperidine ring : Often associated with psychoactive effects and used in various pharmaceuticals.

- Thiophene group : Enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of the compound are still being elucidated through ongoing studies.

Anti-Cancer Activity

A study focused on related pyrazole derivatives has shown promising anti-cancer properties. For instance, compounds with similar scaffolds have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis.

Anti-Tubercular Activity

Research on substituted pyrazole derivatives has highlighted their potential as anti-tubercular agents. In one study, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating significant activity that warrants further investigation into the compound's efficacy against tuberculosis .

Herbicidal Activity

A related class of pyrazolylpyrimidine derivatives demonstrated herbicidal activity, suggesting that this compound may also possess similar properties. The structure-activity relationship indicated that modifications at specific positions on the pyrimidine ring significantly influenced herbicidal efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- Substituents on the pyrimidine ring : Influence the compound's potency and selectivity against various biological targets.

- Piperidine modifications : Alter pharmacokinetic properties, enhancing absorption and bioavailability.

Table 1 summarizes some key findings from SAR studies on related compounds:

Case Study 1: Anti-Cancer Efficacy

In vitro studies on a series of pyrazole-pyrimidine derivatives showed that certain substitutions led to enhanced cytotoxicity against breast cancer cell lines. The compounds induced apoptosis through caspase activation pathways.

Case Study 2: Tuberculosis Treatment

A focused study evaluated the anti-tubercular activity of several pyrazole derivatives, including those structurally similar to our compound. The results indicated that certain substitutions increased efficacy against Mycobacterium tuberculosis, making them candidates for further development as novel anti-TB agents .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. Studies have shown that compounds similar to the target compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . For instance, the synthesis and evaluation of related compounds have demonstrated promising results against various cancer cell lines, highlighting their potential as therapeutic agents.

Anti-inflammatory Properties

Compounds within the same structural family have been evaluated for their anti-inflammatory effects. A study focusing on pyrazolo-pyrimidine derivatives revealed that they possess potent anti-inflammatory activities, potentially through the inhibition of prostaglandin synthesis . The pharmacological screening indicated lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a safer alternative for managing inflammation.

Antiviral Activity

The antiviral potential of similar compounds has also been investigated, particularly against influenza A virus polymerase . The interaction of these compounds with viral targets could lead to novel antiviral therapies, providing an avenue for further research into their mechanism of action.

Herbicidal Activity

Recent studies have synthesized novel derivatives based on the pyrazolo-pyrimidine structure for use as herbicides. These compounds have shown effectiveness as pigment biosynthesis inhibitors in plants, which is crucial for weed management . The structure-activity relationship analysis indicated that specific substitutions on the pyrimidine ring significantly enhance herbicidal potency.

Growth Regulation

The application of these compounds in agricultural settings extends to growth regulation in crops. By modulating plant growth pathways, they can enhance crop yield and resilience against environmental stressors . This aspect opens up new possibilities for sustainable agricultural practices.

Case Studies

Q & A

Q. What synthetic routes and reaction optimizations are recommended for preparing this compound?

The synthesis involves multi-step coupling reactions. A validated approach includes:

- Pyrimidine-piperidine coupling : React 6-chloropyrimidine derivatives with piperidine intermediates using cesium carbonate as a base and copper catalysts (e.g., CuBr) in DMSO at 35°C for 48 hours, achieving ~17% yield after chromatographic purification .

- Thiophene incorporation : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the thiophen-2-ylmethyl group. highlights reflux conditions in dichloromethane for similar thiophene-carboxamide linkages .

- Yield optimization : Apply Design of Experiments (DoE) principles (e.g., varying solvent polarity, temperature gradients) as demonstrated in flow-chemistry syntheses .

Q. Which analytical techniques are essential for structural validation and purity assessment?

- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity (e.g., δ 11.55 ppm for NH protons in carboxamides ; pyrazole C-H signals at δ 8.87 ppm ).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 215 [M+H]+ in ).

- HPLC : Ensure ≥98% purity using C18 columns and gradient elution (e.g., 98.67% purity in ).

- X-ray crystallography : Resolve stereochemistry ambiguities (e.g., ’s thiazole-carboxamide structure ).

Q. How can solubility and formulation challenges be addressed during preclinical testing?

- Use co-solvents (e.g., DMSO:PBS mixtures) or lipid-based nanoformulations. recommends in vitro solubility assays with DMSO stock solutions .

- Monitor partition coefficients (logP) via shake-flask methods, as structural analogs in achieved solubility through methylthiophene modifications .

Advanced Research Questions

Q. How to resolve contradictory spectral data (e.g., unexpected NMR shifts or HRMS adducts)?

- 2D NMR (COSY, HSQC) : Confirm proton-carbon correlations (e.g., resolved piperidine-thiophene connectivity via HSQC ).

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., used HRMS to distinguish regioisomers ).

- Alternative ionization techniques : Use ESI+/ESI− switching in HRMS to identify adducts (e.g., [M+Na]+ vs. [M+H]+) .

Q. What strategies validate target engagement and mechanism of action in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets by monitoring protein thermal stability shifts .

- Kinase inhibition profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) with ATP-competitive controls, as in ’s thiazole-pyridazine derivatives .

- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., linked pyrazole derivatives to MAPK signaling ).

Q. How to design in silico studies for predicting metabolic stability and off-target effects?

- Metabolite prediction : Use software like MetaSite to identify vulnerable sites (e.g., piperidine N-demethylation or pyrazole oxidation) .

- Off-target screening : Perform reverse docking against Pharmit or ChEMBL databases. ’s thiophene-carboxamide analogs used Glide docking for GPCR selectivity .

Q. What methodologies address batch-to-batch variability in biological activity data?

- Strict QC protocols : Enforce ≥95% HPLC purity and NMR consistency checks (e.g., ’s 98% purity threshold ).

- Bioactivity normalization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across independent batches .

Methodological Notes

- Synthesis references : Prioritize copper-/palladium-catalyzed couplings for heterocycle assembly .

- Data contradiction resolution : Cross-validate spectral data with computational tools and orthogonal assays .

- Biological studies : Combine CETSA, transcriptomics, and kinase profiling for mechanistic depth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.